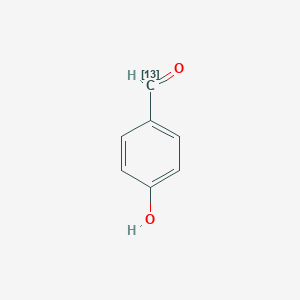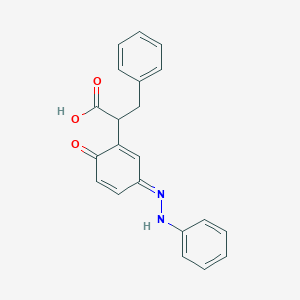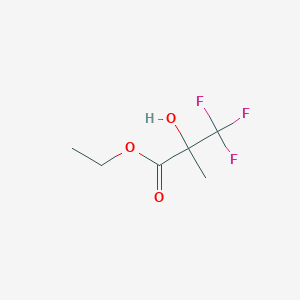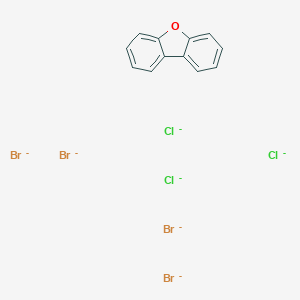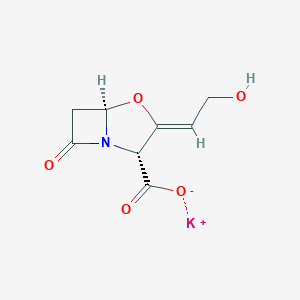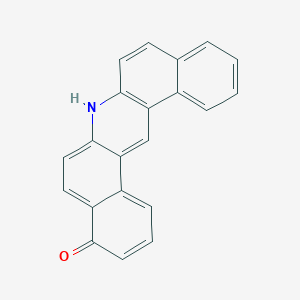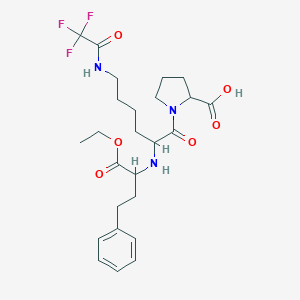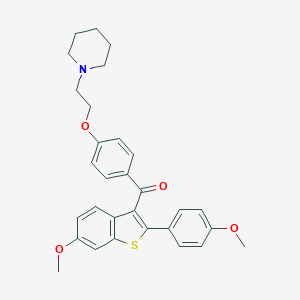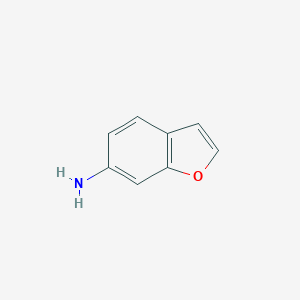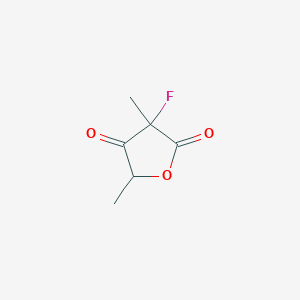
3-Fluoro-3,5-dimethyloxolane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-3,5-dimethyloxolane-2,4-dione is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as FDMO and is used in various applications such as in the synthesis of pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
FDMO has been extensively studied in scientific research for its potential use in the synthesis of pharmaceuticals and agrochemicals. It has been found to be a useful intermediate in the synthesis of various compounds such as statins, angiotensin-converting enzyme inhibitors, and insecticides.
Mecanismo De Acción
The mechanism of action of FDMO is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the fluorine atom.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of FDMO. However, it has been found to be non-toxic and non-irritant to the skin and eyes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FDMO has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use. It is also stable under normal laboratory conditions. However, its limited solubility in water can be a limitation for certain experiments.
Direcciones Futuras
There are several future directions for research on FDMO. One area of interest is the development of new synthetic routes to obtain FDMO with higher yields and purity. Another area of interest is the study of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the biochemical and physiological effects of FDMO need to be studied further to determine its safety for use in these applications.
Conclusion
In conclusion, FDMO is a chemical compound that has been extensively studied in scientific research for its potential use in the synthesis of pharmaceuticals and agrochemicals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FDMO in these applications.
Métodos De Síntesis
FDMO is synthesized by the reaction of ethyl acetoacetate with hydrogen fluoride in the presence of a catalyst. The reaction yields a mixture of FDMO and its isomer, 3-fluoro-4-hydroxy-3-methyl-2,4-dioxolane. The mixture is then separated using column chromatography to obtain pure FDMO.
Propiedades
Número CAS |
108221-61-0 |
|---|---|
Nombre del producto |
3-Fluoro-3,5-dimethyloxolane-2,4-dione |
Fórmula molecular |
C6H7FO3 |
Peso molecular |
146.12 g/mol |
Nombre IUPAC |
3-fluoro-3,5-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7FO3/c1-3-4(8)6(2,7)5(9)10-3/h3H,1-2H3 |
Clave InChI |
ORFVXCOOHZSXOZ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)C(C(=O)O1)(C)F |
SMILES canónico |
CC1C(=O)C(C(=O)O1)(C)F |
Sinónimos |
2,4(3H,5H)-Furandione,3-fluoro-3,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



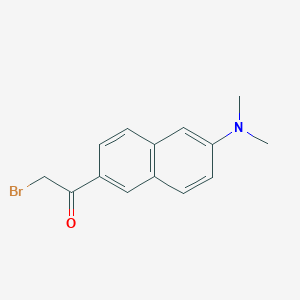
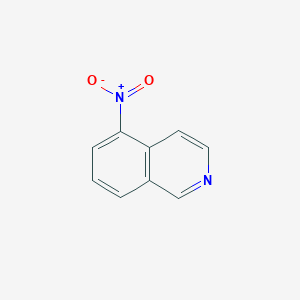
![ethyl 2-[(1E,3E,5E)-7-ethoxy-3-methyl-7-oxohepta-1,3,5-trienyl]-1,3-dimethyl-4-oxocyclohexane-1-carboxylate](/img/structure/B18051.png)
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
![3-(2-Chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18054.png)
